molecular formula C16H16IN5O3S B15032532 5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide

5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide

Cat. No.: B15032532
M. Wt: 485.3 g/mol
InChI Key: ADRNPVHVFNQTMV-UHFFFAOYSA-N
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Description

“5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide” is a complex organic compound that features a tetrazole ring, an iodophenyl group, and a methoxybenzenesulfonamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Iodophenyl Group: This step might involve an electrophilic aromatic substitution reaction where an iodophenyl group is introduced to the benzene ring.

    Sulfonamide Formation: The final step could involve the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions could target the nitro group if present in intermediates.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as a specialty chemical in various processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide
  • 5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-bromophenyl)-2-methoxybenzenesulfonamide

Uniqueness

The presence of the iodophenyl group in “5-(1-ethyl-1H-tetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide” might confer unique properties, such as increased molecular weight and potential for specific interactions with biological targets.

Properties

Molecular Formula

C16H16IN5O3S

Molecular Weight

485.3 g/mol

IUPAC Name

5-(1-ethyltetrazol-5-yl)-N-(4-iodophenyl)-2-methoxybenzenesulfonamide

InChI

InChI=1S/C16H16IN5O3S/c1-3-22-16(18-20-21-22)11-4-9-14(25-2)15(10-11)26(23,24)19-13-7-5-12(17)6-8-13/h4-10,19H,3H2,1-2H3

InChI Key

ADRNPVHVFNQTMV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=C(C=C3)I

Origin of Product

United States

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